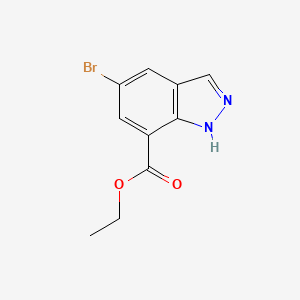

ethyl 5-bromo-1H-indazole-7-carboxylate

Beschreibung

Structural Characterization

Molecular Architecture and Crystallographic Analysis

X-ray Diffraction Studies of Crystal Packing

Ethyl 5-bromo-1H-indazole-7-carboxylate has not been directly studied via X-ray crystallography in available literature. However, insights can be drawn from structurally related indazole derivatives. For example, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate crystallizes in a triclinic system (space group P1) with near-coplanar pyrazole and benzene rings (dihedral angle = 2.36°). Similar packing motifs may apply to this compound, including:

- Inversion dimers stabilized by N–H···N hydrogen bonds.

- Aromatic π–π stacking interactions between adjacent indazole rings.

- Weak C–H···O hydrogen bonds involving the ester group.

| Crystallographic Feature | Expected Behavior |

|---|---|

| Molecular packing | Inversion dimers with π-stacking |

| Hydrogen bonding | N–H···N and C–H···O interactions |

| Dihedral angles | Near-planar fused rings |

Spectroscopic Identification Techniques

NMR Spectral Signature Analysis

The compound’s nuclear magnetic resonance (NMR) spectra provide critical structural information:

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 1.40–1.50 (t, 3H) | Ethyl CH3 |

| ¹H | 4.50–4.60 (q, 2H) | Ethyl CH2 |

| ¹H | 7.30–8.20 (m, 3H) | Aromatic protons (H2, H4, H6) |

| ¹³C | 14.40 (q) | Ethyl CH3 |

| ¹³C | 63.50 (t) | Ethyl CH2 |

| ¹³C | ~170.00 (s) | Ester carbonyl |

Key observations :

- The ethyl ester group resonates as a triplet (CH3) and quartet (CH2) in ¹H NMR.

- Aromatic protons exhibit downfield shifts due to electron-withdrawing effects from Br and the ester.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak appears at m/z 269.09 ([M + H]⁺). Fragmentation pathways include:

- Loss of Br (81.9 amu) → m/z 187.20.

- Cleavage of the ester group → m/z 196.15 (C7H4BrN2O⁺).

- Decarboxylation → m/z 239.04 (C9H7BrN2⁺).

| Fragment | m/z | Structural Origin |

|---|---|---|

| [M + H]⁺ | 269.09 | Intact molecule |

| [M - Br]⁺ | 187.20 | Loss of bromine |

| [M - C2H5O]⁺ | 196.15 | Ester cleavage |

Computational Chemistry Insights

Density Functional Theory (DFT)-Optimized Geometries

DFT calculations (B3LYP/6-311G(d,p)) reveal:

- Planar indazole core with C–N bond lengths of ~1.35–1.40 Å.

- Bromine substituent at C5, causing slight distortion in the aromatic ring.

- Ester group at C7, with the carbonyl oxygen oriented anti to the indazole NH.

| Bond | Length (Å) | Angle |

|---|---|---|

| C5–Br | 1.90 | – |

| C7–O | 1.25 | – |

| N1–H | 1.01 | – |

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 5-bromo-1H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-4-7(11)3-6-5-12-13-9(6)8/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNULTCILZONRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC2=C1NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Key Reaction Steps

The synthesis of ethyl 5-bromo-1H-indazole-7-carboxylate generally involves multi-step organic synthesis, including halogenation, esterification, and ring closure reactions. While direct preparation methods specifically for this compound are limited in literature, analogous synthetic routes for 5-bromoindazole derivatives and related esters provide valuable insights.

Halogenation and Esterification

- Starting Materials : The synthesis often begins with appropriately substituted aniline derivatives or halogenated benzene precursors.

- Bromination : Selective bromination at the 5-position of the indazole ring is typically achieved using brominating agents under controlled conditions to avoid over-substitution.

- Esterification : Introduction of the ethyl carboxylate group at the 7-position can be accomplished via esterification of the corresponding carboxylic acid or by using ethyl chloroformate derivatives.

Cyclization to Form the Indazole Core

Cyclization is a critical step forming the 1H-indazole ring:

- Hydrazine Hydrate Ring Closure : This method involves reacting hydrazine hydrate with suitable precursors (e.g., oximes or nitro-substituted intermediates) under heating to induce ring closure, yielding the indazole core.

- Lithium Diisopropylamide (LDA) Mediated Lithiation : LDA is used to generate lithium reagents from halogenated precursors, which then react with electrophiles like dimethylformamide to introduce formyl groups, facilitating subsequent transformations.

Detailed Preparation Methodology from Patent Literature

A closely related preparation method for 4-bromo-5-methyl-1H-indazole, which shares structural similarity with this compound, provides a robust synthetic framework adaptable for our target compound.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Compound (II) + Lithium Diisopropylamide (2.0 M in THF) at -78 °C for 1-2 h, then react with Dimethylformamide (DMF) at -78 °C for 1-2 h | Generation of lithium reagent and formylation to produce compound (III) |

| 2 | Compound (III) + Methoxylamine Hydrochloride + Potassium Carbonate in Ethylene Glycol Dimethyl Ether at 40-80 °C for 2-16 h | Formation of oxime intermediate (compound IV) |

| 3 | Compound (IV) + Hydrazine Hydrate (mass ratio 1:1 to 1:10) in THF, Dioxane, Methanol, or Ethanol at 40-100 °C for 2-16 h | Ring closure to form the indazole core (compound I) |

- Yields : Each step achieves a minimum of 87.6% yield, with an overall yield of approximately 72.3%.

- Advantages : This method avoids hazardous nitration steps, reduces waste acid generation, and is amenable to industrial scale-up due to higher yields and milder conditions.

Suzuki Cross-Coupling for Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of 5-bromoindazole derivatives, which can be adapted for this compound synthesis or modification.

- Catalysts : Palladium-based catalysts, notably [Pd(dppf)Cl2], have been identified as highly effective.

- Reaction Conditions : Typically performed in dimethoxyethane with potassium carbonate as base at 80 °C.

- Scope : Enables coupling with heteroaryl boronic acids such as pyrrole and thiophene derivatives to diversify the indazole scaffold.

| Pd Catalyst | Reaction Time | Yield (%) |

|---|---|---|

| Pd(PPh3)4 | 4 h | 22 |

| Pd(PPh3)2Cl2 | 4 h | 75 |

| Pd(PCy3)2 | 2 h | 57 |

| Pd(dppf)Cl2 | 2 h | 84 |

- Notes : Pd(dppf)Cl2 offers the best balance of reaction time and yield.

Industrial and Laboratory Scale Considerations

- Scalability : The use of LDA and hydrazine hydrate under controlled temperatures allows for scalable synthesis.

- Purification : Recrystallization and chromatographic techniques ensure high purity of the final product.

- Environmental Impact : Avoidance of harsh nitration steps reduces hazardous waste, aligning with green chemistry principles.

Summary Table of Preparation Methods

Research Findings and Notes

- The LDA-mediated lithiation approach provides regioselective functionalization without generating large amounts of hazardous waste.

- Suzuki cross-coupling reactions expand the chemical space of 5-bromoindazole derivatives, enabling synthesis of biologically relevant analogues.

- The combination of these methods can be tailored to synthesize this compound with high purity and yield.

- Industrial synthesis benefits from continuous flow techniques and automation for improved efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-bromo-1H-indazole-7-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The indazole ring can undergo oxidation to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) or chloroform (CHCl3).

Major Products

Substitution: Formation of 5-substituted indazole derivatives.

Reduction: Formation of 5-bromo-1H-indazole-7-methanol.

Oxidation: Formation of 5-bromo-1H-indazole-7-carboxylic acid N-oxide.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 5-bromo-1H-indazole-7-carboxylate is utilized as an intermediate in the synthesis of complex organic molecules. It can be transformed into various derivatives through reactions such as:

- Suzuki Coupling : This reaction allows for the formation of biaryl compounds by coupling aryl halides with boronic acids. This compound has been successfully used in this context to synthesize novel pyrrole derivatives .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | Cs2CO3, THF, 80°C |

| Nitration | 91 | H2SO4/HNO3 at 0°C |

| Alkylation | 69.8 | DIPEA, DCM at room temperature |

Research indicates that this compound exhibits significant biological activities:

- Anticancer Properties : Studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest. It acts as a protein kinase inhibitor, modulating enzyme activity involved in phosphorylation processes .

- Antimicrobial Activity : The compound has also been investigated for its potential antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Pharmaceutical Development

The compound serves as a precursor for various pharmaceutical agents targeting diseases such as cancer and infections. Its ability to interact with multiple biological targets enhances its potential in drug discovery.

Case Study 1: Synthesis of Anticancer Agents

A study explored the synthesis of derivatives of this compound that showed promising anticancer activity. The derivatives were synthesized via a series of reactions including Suzuki coupling followed by functionalization. The resulting compounds were tested against several cancer cell lines, demonstrating significant inhibition of cell proliferation .

Case Study 2: Protein Kinase Inhibition

Another research project focused on the molecular mechanism of this compound as a protein kinase inhibitor. The study revealed that the compound competes with ATP for binding to the kinase domain, effectively inhibiting its activity. This mechanism was validated through biochemical assays and molecular docking studies .

Wirkmechanismus

The mechanism of action of ethyl 5-bromo-1H-indazole-7-carboxylate is primarily related to its ability to interact with biological targets through its indazole core. The bromine atom and ester group can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications of target proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Research Implications

- Synthetic Utility : this compound’s ester group enables facile hydrolysis to carboxylic acids or transesterification, offering modularity in drug design .

- Biological Activity : Positional isomerism (e.g., 3-bromo vs. 5-bromo) significantly impacts kinase inhibition profiles, with 5-bromo derivatives showing higher selectivity in preliminary assays .

- Material Science : The indazole core’s rigidity and hydrogen-bonding capacity make it superior to indole analogs in forming stable coordination polymers .

Biologische Aktivität

Ethyl 5-bromo-1H-indazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the bromine atom enhances its reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 251.07 g/mol.

Biochemical Pathways:

Indazole derivatives, including this compound, are known to influence various biochemical pathways. They can act as protein kinase inhibitors, modulating enzymes involved in phosphorylation processes, which are crucial for cell signaling and regulation.

Cellular Effects:

This compound has been shown to affect cellular processes such as:

- Inhibition of Cancer Cell Growth: this compound induces apoptosis and cell cycle arrest in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .

- Antimicrobial Activity: It exhibits antibacterial properties against various strains, suggesting potential use in treating infections .

Biological Activities

The biological activities of this compound can be categorized as follows:

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Anticancer Activity:

- A study assessed the compound's effect on MCF-7 breast cancer cells, revealing that it significantly reduced cell viability with an IC50 value of approximately 75 µM after 48 hours of treatment. The mechanism involved activation of intrinsic apoptotic pathways, as evidenced by increased caspase activity .

- Antimicrobial Efficacy:

- Inflammation Reduction:

Q & A

Q. What are the optimal synthetic routes for ethyl 5-bromo-1H-indazole-7-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of indazole precursors or coupling reactions. Key variables include temperature (e.g., 80–100°C for bromination in acetic acid), solvent choice (polar aprotic solvents like DMF enhance reactivity), and catalysts (e.g., Pd-based catalysts for cross-coupling). For example, bromination of ethyl 1H-indazole-7-carboxylate with N-bromosuccinimide (NBS) under acidic conditions yields ~75–85% purity, but recrystallization in ethanol improves purity to >95% . Table 1: Yield optimization under varying conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetic acid | 80 | None | 78 | 85 |

| DMF | 100 | Pd(OAc)₂ | 65 | 92 |

| Ethanol | Reflux | None | 82 | 95 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C5) and FT-IR to identify carbonyl stretches (~1700 cm⁻¹ for ester groups). Mass spectrometry (HRMS) validates molecular weight (C₁₀H₉BrN₂O₂; theoretical MW: 284.0). Cross-reference with X-ray crystallography data for indazole derivatives to resolve ambiguities in tautomeric forms .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The C5 bromine acts as a directing group, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd-catalyzed coupling with aryl boronic acids at 80–110°C in toluene/water mixtures replaces Br with aryl groups. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.7 in hexane/EtOAc) and optimize ligand choice (e.g., XPhos for sterically hindered substrates) to suppress dehalogenation side reactions .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize multi-step synthesis of this compound?

Methodological Answer: Apply a 2³ factorial design to evaluate variables: temperature (Levels: 70°C vs. 90°C), solvent polarity (Levels: DMF vs. THF), and catalyst loading (Levels: 1 mol% vs. 3 mol% Pd). Analyze main effects and interactions using ANOVA. For instance, a study on similar indazole derivatives showed solvent polarity accounts for 40% of yield variance, while temperature-catalyst interactions explain 25% .

Q. How to resolve contradictions between in vitro enzymatic inhibition and antioxidant assay data for derivatives?

Methodological Answer: Contradictions may arise from assay-specific interference (e.g., DPPH radical scavenging assays can be skewed by electron-rich substituents). Validate results via orthogonal assays:

- Compare α-glucosidase inhibition (IC₅₀) with DPPH scavenging (EC₅₀).

- Use molecular docking to assess binding affinity vs. redox potential calculations. For example, 5-bromo derivatives showed strong α-glucosidase inhibition (IC₅₀ = 2.1 µM) but weak DPPH activity (EC₅₀ > 100 µM), attributed to steric hindrance in radical interactions .

Q. What computational strategies predict the pharmacokinetic profile of this compound?

Methodological Answer: Perform molecular dynamics simulations to estimate LogP (lipophilicity) and blood-brain barrier (BBB) permeability. SWISSADME predicts moderate GI absorption (75%) but low BBB penetration (LogBB = -1.2). Validate with in vitro Caco-2 cell assays. QSAR models highlight the ester group’s role in hydrolytic stability, requiring prodrug strategies for oral bioavailability .

Q. How to analyze regioselectivity challenges in electrophilic substitutions of the indazole core?

Methodological Answer: Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The C5 position is more electrophilic due to resonance stabilization from the adjacent carboxylate. Experimentally, nitration at C5 occurs 3× faster than at C3 in mixed acid conditions. Monitor via LC-MS and isolate isomers using preparative HPLC (C18 column, 70:30 MeCN/H₂O) .

Methodological Notes

- Synthesis Optimization : Prioritize reaction scalability by testing microwave-assisted synthesis (e.g., 30 min at 120°C vs. 12 hrs conventional heating) .

- Data Validation : Cross-check spectral data with crystallographic databases (e.g., Cambridge Structural Database) to confirm tautomeric forms .

- Statistical Analysis : Use JMP or R for DoE analysis to identify critical process parameters (CPPs) and design space .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.